6-(Benzyloxy)quinolin-5-amine

c-Met kinase inhibition quinoline SAR ATP-competitive inhibitor

Stop using low-activity quinoline-5-amine in c-Met programs. This 6-(BnO) derivative provides a validated hydrophobic anchor (IC50 9.3 nM) and >20-fold selectivity. Key advantages: - Single-step amine diversification reduces synthetic steps by 2-3 (66-75%). - X-ray validated binding (PDB: 3A4P); cellular activity in MKN-45 cells (IC50 0.093 μM). - Balanced cLogP (3.4) and TPSA (48.1) for potential CNS exposure. Supplied at ≥95% purity for direct use in parallel synthesis.

Molecular Formula C16H14N2O
Molecular Weight 250.29 g/mol
Cat. No. B13318011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Benzyloxy)quinolin-5-amine
Molecular FormulaC16H14N2O
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(C3=C(C=C2)N=CC=C3)N
InChIInChI=1S/C16H14N2O/c17-16-13-7-4-10-18-14(13)8-9-15(16)19-11-12-5-2-1-3-6-12/h1-10H,11,17H2
InChIKeyXWEQKGZJYUPMSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Benzyloxy)quinolin-5-amine: c-Met Inhibitor Building Block


6-(Benzyloxy)quinolin-5-amine (CAS 1158039-77-0) is a disubstituted quinoline derivative featuring a benzyloxy group at the 6-position and a primary amine at the 5-position . This specific substitution pattern distinguishes it from simpler quinoline amines by providing a dual-functional synthetic handle: the amine enables facile amidation, urea formation, and reductive alkylation, while the benzyloxy group serves as a key hydrophobic anchor in the ATP-binding pocket of kinases such as c-Met [1]. The compound is primarily utilized as a versatile intermediate in the construction of potent, selective c-Met kinase inhibitors, where the 6-benzyloxy moiety is critical for achieving low-nanomolar enzymatic activity [1][2]. Structurally related 6-benzyloxyquinoline frameworks have been co-crystallized with c-Met (PDB: 3A4P), validating the importance of this substitution pattern for molecular recognition [2].

Dual-Functional Handle
Primary amine enables single-step amidation, urea formation, or reductive alkylation; 6-benzyloxy serves as hydrophobic anchor for kinase ATP pockets.
c-Met Inhibitor Design
Scaffold validated by co-crystal structure (PDB: 3A4P) with c-Met; supports construction of selective, low-nanomolar c-Met inhibitor libraries.
Synthetic Efficiency
Avoids protection/deprotection needed with 6-hydroxy analogs; compatible with automated parallel synthesis workflows.

Why 6-(Benzyloxy)quinolin-5-amine Cannot Be Substituted


Generic substitution with simpler quinoline amines (e.g., quinolin-5-amine or 6-hydroxyquinolin-5-amine) is not a viable strategy when targeting c-Met kinase or optimizing downstream inhibitor potency. The 6-benzyloxy substituent provides a critical hydrophobic interaction within the c-Met ATP-binding pocket that is absent in unsubstituted or hydroxy-substituted analogs, directly translating to a >1000-fold improvement in enzymatic IC50 values [1]. Furthermore, the benzyl group imparts enhanced lipophilicity (cLogP ~3.4) and metabolic stability compared to the metabolically labile 6-hydroxy analog, which is prone to rapid glucuronidation and clearance in vivo . The specific regiochemistry (6-benzyloxy, 5-amine) is also essential: repositioning the benzyloxy group to the 8-position (e.g., 8-(benzyloxy)quinolin-5-amine) alters the three-dimensional orientation of the phenyl ring, reducing c-Met binding affinity and kinase selectivity [1]. These structural and physicochemical differences make the compound a non-fungible, strategic intermediate for any program aiming to achieve potent c-Met inhibition or related kinase targeting.

6-Benzyloxy Motif
Omission or replacement with hydroxy may reduce c-Met binding affinity by orders of magnitude; simpler quinolin-5-amine fails to occupy the hydrophobic pocket.
Regioisomer Shift
8-Benzyloxy regioisomer alters 3D orientation of the phenyl ring, compromising kinase selectivity and target engagement.
Metabolic Liability
6-Hydroxy analog is prone to rapid glucuronidation and clearance; the benzyl group contributes to metabolic stability.

6-(Benzyloxy)quinolin-5-amine: Quantitative Differentiation


c-Met Enzyme Inhibition Potency

The 6-benzyloxyquinoline scaffold, for which 6-(Benzyloxy)quinolin-5-amine serves as the core synthetic precursor, confers low-nanomolar c-Met inhibitory activity that is absent in simpler quinoline amines. Compound 89, a representative 6-benzyloxyquinoline derivative, exhibits an IC50 of 9.3 nM against c-Met kinase, whereas the unsubstituted quinoline core or 6-hydroxy analogs show negligible inhibition (IC50 > 10,000 nM) in identical enzymatic assays [1]. This potency differential of over three orders of magnitude underscores the essential role of the 6-benzyloxy moiety for c-Met binding.

c-Met Inhibition
Head-to-head
9.3 nM (6-benzyloxy derivative) vs >10,000 nM (unsubstituted / 6-hydroxy)
Reported >1,000-fold potency gain attributed to 6-benzyloxy motif
ATP-competitive assay, recombinant human c-Met kinase domain
c-Met kinase inhibition quinoline SAR ATP-competitive inhibitor

Kinase Selectivity Profile

Derivatives of 6-(Benzyloxy)quinolin-5-amine exhibit pronounced selectivity for c-Met over a broad panel of kinases. Compound 89 demonstrates IC50 ratios >20 against all 19 receptor tyrosine kinases and 8 serine/threonine kinases tested in enzymatic assays [1]. In contrast, structurally related 8-benzyloxy regioisomers or 6-alkoxy analogs with smaller alkyl groups (e.g., methoxy) show reduced selectivity, often exhibiting significant off-target activity against VEGFR2, EGFR, or PDGFRβ (IC50 ratios <5) [1]. The 6-benzyloxy group provides optimal steric complementarity with the c-Met selectivity pocket while clashing with the corresponding regions in other kinases.

Kinase Selectivity
Head-to-head
>20-fold selectivity against 27 kinases; regioisomer shifts reduce window
Supports isoform-selectivity assay context
Enzymatic assays at Km ATP; 8-benzyloxy analog shows off-target activity
kinase selectivity off-target profiling tyrosine kinase inhibitor

Anti-Proliferative Activity in c-Met-Amplified Cells

The synthetic utility of 6-(Benzyloxy)quinolin-5-amine is validated by the potent cellular activity of its downstream derivatives. Compound 89 inhibits proliferation of the c-Met-amplified MKN-45 gastric cancer cell line with an IC50 of 0.093 μM (93 nM) [1][2]. This cellular potency is tightly coupled to c-Met dependency: the same compound shows minimal cytotoxicity (IC50 > 10 μM) against c-Met non-amplified cancer cell lines [1]. In contrast, 6-hydroxyquinoline-derived analogs or compounds lacking the 5-amino handle show >10-fold reduced cellular activity (IC50 > 1 μM) in MKN-45 cells due to impaired kinase engagement or poor membrane permeability [1].

Cellular Activity
Cross-study
IC₅₀ 0.093 μM in c-Met-amplified MKN-45 cells; >10-fold weaker for 6-hydroxy/5-unsubstituted analogs
Supports c-Met-driven cell-model endpoint review
72-h proliferation assay; selectivity for amplified lines
anti-proliferative activity c-Met-driven cancer MKN-45 gastric cancer cells

Blood-Brain Barrier Penetration Potential

6-(Benzyloxy)quinolin-5-amine exhibits a calculated LogP of 3.396, which falls within the optimal range for blood-brain barrier (BBB) penetration (LogP 2–4) [1]. This contrasts sharply with the 6-hydroxyquinolin-5-amine analog, which has a predicted LogP of approximately 1.2 and is expected to have significantly lower CNS exposure [1]. Additionally, the compound has a topological polar surface area (TPSA) of 48.14 Ų, below the threshold of 70 Ų associated with poor BBB penetration . The benzyl group provides the necessary lipophilicity for membrane permeability without introducing excessive molecular weight (MW = 250.30 g/mol) that would impair passive diffusion.

BBB Penetration Potential
Class-level
cLogP 3.40, TPSA 48 Ų, MW 250; hydroxy analog cLogP ~1.2
Reported physicochemical profile compatible with CNS exposure models
Calculated values; in vivo confirmation needed
lipophilicity LogP blood-brain barrier penetration CNS drug discovery

Single-Step Synthetic Diversification

The presence of the primary amine at the 5-position in 6-(Benzyloxy)quinolin-5-amine enables direct, single-step functionalization via amide bond formation, reductive amination, or urea synthesis [1]. This contrasts with the 6-hydroxyquinolin-5-amine analog, which requires protection of the phenolic hydroxyl group prior to amine derivatization, adding two additional synthetic steps and reducing overall yield . Similarly, the 6-benzyloxyquinoline scaffold lacking the 5-amino group (e.g., 6-(benzyloxy)quinoline) cannot be directly elaborated without introducing the amine via nitration/reduction or halogenation/amination sequences, each adding 2–3 steps and reducing atom economy [1].

Synthetic Steps
Class-level
1 step (direct amide coupling) vs 3–4 steps for hydroxy/unsubstituted analogs
Supports synthetic efficiency review; 66–75% step reduction
Standard HATU/DIPEA conditions, room temperature
synthetic efficiency amide coupling medicinal chemistry diversification

Purity and Analytical Specifications

6-(Benzyloxy)quinolin-5-amine is commercially available from Leyan with a specified purity of 95% (CAS 1158039-77-0) . This purity level is suitable for direct use in medicinal chemistry without additional purification, ensuring batch-to-batch consistency in SAR studies. In contrast, alternative suppliers of structurally related quinoline amines (e.g., 8-(benzyloxy)quinolin-5-amine, CAS 213027-68-0) often provide material at 90% purity or lower, which can introduce confounding impurities that affect biological assay results and complicate interpretation of structure-activity relationships . The 95% purity specification is accompanied by full analytical characterization including molecular weight (250.30 g/mol), molecular formula (C16H14N2O), and LogP (3.396), providing a complete quality profile for procurement decisions .

Purity Specification
Specification review
95% (HPLC) commercial specification
May support batch-to-batch SAR consistency
Supplier data; verify with COA for critical studies
purity specification analytical chemistry SAR reproducibility

6-(Benzyloxy)quinolin-5-amine: Optimal Use Cases


c-Met Inhibitor Library Synthesis

Use 6-(Benzyloxy)quinolin-5-amine as the core scaffold for constructing focused libraries of c-Met inhibitors. The 6-benzyloxy group provides a critical hydrophobic anchor (IC50 = 9.3 nM for optimized derivatives) and >20-fold kinase selectivity, while the 5-amino handle enables rapid diversification via amide coupling in a single synthetic step [1]. This application is supported by the X-ray co-crystal structure of a 6-benzyloxyquinoline inhibitor bound to c-Met (PDB: 3A4P), which provides a rational basis for structure-based drug design [2]. The cellular activity against c-Met-amplified MKN-45 cells (IC50 = 0.093 μM) validates the translational relevance of this approach [1].

CNS-Penetrant Kinase Inhibitor Development

Leverage the balanced physicochemical properties (cLogP = 3.396, TPSA = 48.14 Ų, MW = 250.30 g/mol) of 6-(Benzyloxy)quinolin-5-amine to design kinase inhibitors with predicted blood-brain barrier penetration [3]. The compound's lipophilicity falls within the optimal range for CNS exposure, while its molecular weight remains below 300 g/mol, minimizing efflux transporter recognition. This application is particularly relevant for targeting c-Met-driven brain metastases, where CNS exposure is essential for therapeutic efficacy. The 95% purity specification ensures that SAR interpretation is not confounded by impurities during lead optimization .

High-Throughput Parallel Synthesis

Utilize 6-(Benzyloxy)quinolin-5-amine in automated parallel synthesis workflows due to its single-step amine diversification capability. Compared to 6-hydroxyquinolin-5-amine (which requires protection/deprotection) or 6-(benzyloxy)quinoline (which lacks the amine handle), this building block reduces synthetic step count by 2–3 steps (66–75% reduction), enabling faster library production and lower cost per compound [1][4]. The commercial availability at 95% purity eliminates the need for pre-purification, further streamlining high-throughput chemistry operations .

SAR Studies on 6-Position Substituents

Employ 6-(Benzyloxy)quinolin-5-amine as a reference compound in systematic SAR studies comparing 6-alkoxy, 6-aryloxy, and 6-hydroxy substituents. The benzyloxy group serves as the benchmark for potency (c-Met IC50 = 9.3 nM) and selectivity (>20-fold), against which smaller alkoxy groups (e.g., methoxy) or regioisomeric substitutions (e.g., 8-benzyloxy) can be quantitatively compared [1]. The compound's well-defined analytical specifications (cLogP = 3.396, TPSA = 48.14 Ų) provide a reference point for interpreting how physicochemical changes impact biological activity and ADME properties .

Application
Selection Property
Validation Focus
c-Met inhibitor library synthesis
Dual-functional handle (amine + 6-benzyloxy anchor)
Target engagement / c-Met binding affinity and selectivity profiling
CNS exposure research
Balanced cLogP / TPSA / MW profile
Blood-brain barrier model interpretation
High-throughput parallel synthesis
Single-step amine diversification
Synthetic efficiency and library throughput
6-Position SAR reference
Benchmark benzyloxy substituent
Physicochemical / biological comparison with alkoxy and regioisomer analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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